3-(4-Trifluoromethylbenzoyl)thiophene chemical properties and reactivity
3-(4-Trifluoromethylbenzoyl)thiophene chemical properties and reactivity
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-(4-Trifluoromethylbenzoyl)thiophene
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Executive Summary
3-(4-Trifluoromethylbenzoyl)thiophene is a heteroaromatic ketone that stands at the intersection of two privileged structural motifs in medicinal chemistry: the thiophene ring and the trifluoromethyl ketone (TFMK) moiety. Thiophene and its derivatives are integral components of numerous FDA-approved drugs, valued for their bioisosteric relationship with benzene rings and their versatile reactivity.[1][2][3] The trifluoromethyl ketone group, on the other hand, is a powerful tool in drug design, primarily due to the profound electron-withdrawing nature of the -CF₃ group. This effect dramatically increases the electrophilicity of the carbonyl carbon, making TFMKs potent enzyme inhibitors capable of mimicking the tetrahedral transition states of enzymatic reactions.[4] This guide provides a comprehensive analysis of the synthesis, physicochemical properties, and unique chemical reactivity of 3-(4-Trifluoromethylbenzoyl)thiophene, offering field-proven insights for its application in research and development.
Molecular Architecture and Strategic Importance
The unique properties of 3-(4-Trifluoromethylbenzoyl)thiophene arise from the electronic interplay between its three key components:
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The Thiophene Ring: An aromatic five-membered heterocycle, the thiophene nucleus is considered electron-rich compared to benzene, making it more susceptible to electrophilic substitution.[5][6] Its presence in numerous pharmaceuticals highlights its favorable ADME (absorption, distribution, metabolism, and excretion) properties and its ability to engage in critical binding interactions with biological targets.[1][7]
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The Benzoyl Moiety: The phenyl ring, substituted with a trifluoromethyl group, acts as a critical linker and modulates the electronic properties of the entire molecule.
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The Trifluoromethyl (-CF₃) Group: This is the primary driver of the ketone's enhanced reactivity. The high electronegativity of the fluorine atoms creates a strong inductive effect, rendering the adjacent carbonyl carbon highly electron-deficient.[4] This "super-electrophilicity" is the cornerstone of the TFMK's utility as a covalent or transition-state-mimicking inhibitor.
Synthesis and Structural Characterization
The synthesis of 3-(4-trifluoromethylbenzoyl)thiophene requires a strategic approach, as the direct Friedel-Crafts acylation of unsubstituted thiophene overwhelmingly favors substitution at the 2-position.[8][9] This high regioselectivity is due to the superior stabilization of the cationic intermediate (Wheland intermediate) formed during attack at the α-carbon (C2) versus the β-carbon (C3).[8] Therefore, a plausible and controlled synthesis necessitates a modern cross-coupling strategy.
Proposed Synthetic Workflow: Suzuki Cross-Coupling
A reliable method for constructing the C-C bond between the thiophene and benzoyl moieties is the palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high yields and excellent functional group tolerance. The rationale for this choice is its robustness and the commercial availability of the necessary building blocks.
Experimental Protocol: Suzuki Cross-Coupling
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Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-Thienylboronic acid (1.0 eq.), 4-(Trifluoromethyl)benzoyl chloride (1.05 eq.), Palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand such as SPhos (4 mol%).
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Solvent and Base: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by a base such as potassium carbonate (K₂CO₃, 3.0 eq.). The base is crucial for the transmetalation step of the catalytic cycle.
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Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 3-(4-Trifluoromethylbenzoyl)thiophene.
Caption: Proposed Suzuki coupling workflow for synthesis.
Spectroscopic Characterization
The structural identity of 3-(4-Trifluoromethylbenzoyl)thiophene can be unequivocally confirmed by a combination of spectroscopic methods. The expected data are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Thiophene Protons: Three distinct signals in the aromatic region (~7.0-8.0 ppm), likely appearing as complex multiplets or doublets of doublets. The proton at C2 will be the most downfield. Benzoyl Protons: Two doublets in the aromatic region (~7.5-8.0 ppm) characteristic of a 1,4-disubstituted benzene ring (AA'BB' system). |
| ¹³C NMR | Carbonyl Carbon: Signal around 180-190 ppm. Aromatic Carbons: Multiple signals between 120-145 ppm. CF₃ Carbon: A quartet (~120-130 ppm) due to coupling with the three fluorine atoms (¹JCF). |
| ¹⁹F NMR | A sharp singlet around -60 to -65 ppm, which is characteristic of a benzotrifluoride moiety. |
| IR Spectroscopy | C=O Stretch: Strong absorption band around 1650-1670 cm⁻¹. C-F Stretch: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region. Aromatic C-H Stretch: Bands above 3000 cm⁻¹. |
| Mass Spec. | Molecular Ion (M⁺): A peak corresponding to the molecular weight of 256.01 g/mol .[10] |
Physicochemical Properties
A summary of the key physical and chemical properties is provided below.
| Property | Value / Description |
| CAS Number | 879218-18-5[10] |
| Molecular Formula | C₁₂H₇F₃OS[10] |
| Molecular Weight | 256.24 g/mol [10] |
| Appearance | Expected to be a white to off-white or yellow solid at room temperature. |
| Solubility | Likely soluble in common organic solvents (e.g., DMSO, CH₂Cl₂, THF, Ethyl Acetate). Poorly soluble in water. |
| Purity | Commercially available at purities typically >97%. |
Chemical Reactivity and Mechanistic Insights
The reactivity of 3-(4-Trifluoromethylbenzoyl)thiophene is dominated by two distinct, electronically-driven centers: the highly electrophilic carbonyl carbon and the nucleophilic thiophene ring.
Reactivity at the Trifluoromethyl Ketone
The defining feature of the TFMK moiety is its exceptional electrophilicity, which far exceeds that of typical aryl ketones.[4] This is a direct consequence of the strong inductive electron withdrawal by the -CF₃ group.
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Nucleophilic Addition: The electron-deficient carbonyl carbon is highly susceptible to attack by a wide range of nucleophiles, including organometallics (Grignard, organolithium reagents), hydrides (NaBH₄, LiAlH₄), and heteroatomic nucleophiles (amines, thiols). These reactions typically proceed rapidly and often do not require harsh conditions.
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Hydration and Hemiketal Formation: A hallmark of TFMKs is their tendency to form stable gem-diol hydrates in the presence of water or hemiketals with alcohols.[4] The equilibrium often significantly favors the tetrahedral hydrated form, a property not observed in non-fluorinated ketones. This stability is critical to their biological activity, as the gem-diol can act as a transition-state analogue inhibitor of enzymes like proteases and esterases.
Caption: Reactivity at the trifluoromethyl ketone center.
Reactivity of the Thiophene Ring
The thiophene ring behaves as a nucleophile in electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is governed by the interplay between the activating effect of the sulfur heteroatom and the deactivating, meta-directing effect of the 3-benzoyl substituent.
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Directing Effects: The sulfur atom strongly activates the adjacent α-positions (C2 and C5) towards electrophilic attack through resonance stabilization of the intermediate. The 3-benzoyl group, being an electron-withdrawing group, deactivates the ring and directs incoming electrophiles to the positions meta to itself (C5).
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Predicted Regioselectivity: In this case, both effects converge. The C5 position is both α to the sulfur and meta to the deactivating acyl group. The C2 position is also α to the sulfur but ortho to the deactivating group. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C5 position . Attack at C4 (meta to the acyl group but β to the sulfur) is less favorable.
Caption: Regioselectivity in electrophilic substitution.
Applications in Drug Discovery and Materials Science
The dual reactivity of 3-(4-Trifluoromethylbenzoyl)thiophene makes it a valuable building block.
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Medicinal Chemistry: It can be used as a scaffold to synthesize novel protease inhibitors, where the TFMK group interacts with the enzyme's active site. The thiophene ring can be further functionalized at the C5 position to enhance potency, selectivity, or pharmacokinetic properties.[7][11]
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Materials Science: Polythiophenes are important conductive polymers.[5] Functionalized thiophene monomers like this molecule could be used to synthesize polymers with unique electronic or optical properties.
Safety and Handling
As with any laboratory chemical, 3-(4-Trifluoromethylbenzoyl)thiophene should be handled with appropriate care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Inhalation/Contact: Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
3-(4-Trifluoromethylbenzoyl)thiophene is a molecule of significant interest, possessing a sophisticated electronic architecture. Its reactivity is characterized by the highly electrophilic trifluoromethyl ketone, which is prone to nucleophilic attack and hydrate formation, and an electron-rich thiophene ring that undergoes regioselective electrophilic substitution at the C5 position. This predictable and versatile reactivity profile makes it an exceptionally valuable building block for the synthesis of complex molecular targets in drug discovery and advanced materials development. A thorough understanding of its properties, as detailed in this guide, is essential for researchers looking to leverage its unique potential.
References
- The Enhanced Reactivity of Trifluoromethyl Ketones: A Technical Guide for Drug Development Professionals - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaOwZmFLlrMqOtbvqdaqkt4mI133QGibkGpddz-lO9cakegVysDdju7ulPnmQLJ_zKBl2yZQG4tl8NZ_EDkRTsnMOIjvQEpzkM7za3rP6wfi-Bk3bVHC52SoDC_1nPOe4Mme93q1YRgM8CKJUBcSPBrfC2xRlA7g7aYKk0iK3ZmUpZb0TXgnwXkzXeWglaBsWWauN1DiD6sxl2vSpBK18QSli5WJw1bBTuuoIqHOl6LOMgbqCxTT2C_C6cHSuQb9kmk1mk7g==]
- Thiophene - Wikipedia. [URL: https://en.wikipedia.org/wiki/Thiophene]
- Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts - TSI Journals. [URL: https://www.tsijournals.
- US2432991A - Acylation of thiophene - Google Patents. [URL: https://patents.google.
- US2492629A - Acylation of thiophene - Google Patents. [URL: https://patents.google.
- Synthesis of trifluoromethyl ketones - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C2F/trifluoromethylketones.shtm]
- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones - BORIS Portal - Universität Bern. [URL: https://boris.unibe.ch/185031/1/2023_Angew_Chem_Int_Ed_He.pdf]
- The Reaction of Trifluoromethyl Ketones and Trialkylphosphines - ACS Publications. [URL: https://pubs.acs.org/doi/pdf/10.1021/jo01032a083]
- Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7883713/]
- A facile and general route to 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24723094/]
- One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. [URL: https://www.organic-synthesis.org/prep/v97p0232.pdf]
- A facile and general route to 3-((trifluoromethyl)thio)benzofurans and 3-((trifluoromethyl)thio)benzothiophenes - Sci-Hub. [URL: https://sci-hub.se/10.1039/c4cc01904k]
- 3-(4-FLUOROPHENYL)THIOPHENE - precisionFDA. [URL: https://precision.fda.gov/files/pfda-1-11-0000-0010-0000-0103]
- 879218-18-5|3-(4-Trifluoromethylbenzoyl)thiophene|BLD Pharm. [URL: https://www.bldpharm.com/products/879218-18-5.html]
- Therapeutic importance of synthetic thiophene - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485912/]
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10889260/]
- Thiophene synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/sulfur-containing/thiophenes.shtm]
- 3-(3-Trifluoromethylbenzoyl)thiophene | 898771-33-0 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/FR/fr/product/rieke/rie156321083]
- Thiophene-based covalent organic frameworks - MIT. [URL: https://dspace.mit.edu/bitstream/handle/1721.1/85055/pnas.201303126.sd.pdf]
- Synthesis of 3,4-fused-ring thiophene derivatives 181 via radical... - ResearchGate. [URL: https://www.researchgate.
- Synthesis, Characterization of thiophene derivatives and its biological applications. [URL: https://www.ijcrt.org/papers/IJCRT22A6546.pdf]
- The Infrared Absorption Spectra of Thiophene Derivatives. [URL: https://www.jstage.jst.go.jp/article/bcsj1926/35/1/35_1_93/_pdf]
- 3-[(Trifluoromethyl)thio]benzo[b]thiophene - Optional[MS (GC)] - Spectrum - SpectraBase. [URL: https://spectrabase.com/spectrum/CiMEySz4AUL]
- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-properties-and-biological-activity-of-thiophene-a-review.pdf]
- Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively - TITLE OF PAPER. [URL: https://www.ijert.org/research/molecular-modeling-a-tool-to-understand-reactivity-of-heterocyclic-compounds-effectively-IJERTCONV4IS16016.pdf]
- Furans, Thiophenes and Related Heterocycles in Drug Discovery - ResearchGate. [URL: https://www.researchgate.
- Thiophene: Structure, Properties, Reactions | PDF - Scribd. [URL: https://www.scribd.com/document/443685257/Thiophene-Structure-Properties-Reactions]
- Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7388832/]
- Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene - Pharmaguideline. [URL: https://www.pharmaguideline.com/2012/11/relative-aromaticity-and-reactivity-of-pyrrole-furan-and-thiophene.html]
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature - Cognizance Journal of Multidisciplinary Studies. [URL: https://www.cognizancejournal.com/uploads/5.%20CJMS_1_10_5.pdf]
- Reactivity order is pyrrole>furan >thiophene . What is the reason? - FAQ - Guidechem. [URL: https://www.guidechem.
- Five-membered Heterocycles Pyrrole, Furan and Thiophene. [URL: https://www.kau.edu.sa/files/320/files/104505_235-CH-4.pdf]
- 3-({[3,5-Difluoro-3'-(trifluoromethoxy)biphenyl-4-YL]amino}carbonyl)thiophene-2-carboxylic acid | C19H10F5NO4S | CID 15942658 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15942658]
-
Synthesis and characterization of Thiophene fused arylbenzo[9][12]thieno[2,3- d]thiazole derivatives - Journal of Xi'an Shiyou University, Natural Science Edition. [URL: https://xisdxjxsu.asia/index.php/journal/article/download/1344/1212]
- 3-(4-Fluorophenyl)thiophene | C10H7FS | CID 7176329 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7176329]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiophene - Wikipedia [en.wikipedia.org]
- 6. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. tsijournals.com [tsijournals.com]
- 10. 879218-18-5|3-(4-Trifluoromethylbenzoyl)thiophene|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]
